N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazinecarboxamide under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in the attached functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4-(Hydrazinecarbonyl)phenyl)benzenesulfonamide, commonly referred to as a hydrazine derivative of benzenesulfonamide, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that contributes to its pharmacological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features a sulfonamide group (-SO2NH2) attached to an aromatic ring, characteristic of sulfonamides known for their antibacterial properties. The presence of the hydrazinecarbonyl moiety enhances its reactivity and biological efficacy. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes within bacterial cells. Similar compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting nucleic acid synthesis and bacterial growth .
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives effectively inhibit bacterial growth by interfering with folic acid synthesis . The compound's potential as an antimicrobial agent makes it a candidate for further exploration in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazine derivatives. For example, 4-hydrazinylphenyl benzenesulfonate, a related compound, demonstrated nanomolar activity against breast cancer cell lines (MCF-7), with an IC50 value of 9.32 nM . This suggests that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types.
Case Studies and Research Findings
- Antibacterial Activity : A study on sulfonamides indicated that compounds like this compound could serve as lead compounds for developing new antimicrobial agents due to their mechanism of action targeting bacterial folate synthesis .
- Anticancer Activity : The synthesis and evaluation of related hydrazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives synthesized from hydrazines were tested against different cancer cell lines, demonstrating significant cytotoxic effects .
- Enzyme Inhibition : Research on hydrazonobenzenesulfonamides has revealed their inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. Selectivity towards specific hCA isoforms was achieved through structural modifications, enhancing their therapeutic potential .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O3S/c14-15-13(17)10-6-8-11(9-7-10)16-20(18,19)12-4-2-1-3-5-12/h1-9,16H,14H2,(H,15,17) |
InChI Key |
HNEHBLIAHGGOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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